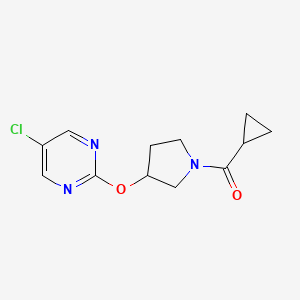

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone

Description

Properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2/c13-9-5-14-12(15-6-9)18-10-3-4-16(7-10)11(17)8-1-2-8/h5-6,8,10H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLHJFXNABHYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pyrrolidine Synthesis via Epoxide Ring-Opening

The patent US9212161 details a chiral synthesis route using Boc-protected intermediates (Fig. 1):

- Boc-protected 2-aminopyridine (13) is deprotonated with n-BuLi to form a dianion.

- Reaction with a Boc-protected pyrrolidine epoxide yields trans-alcohol (14) with >90% enantiomeric excess (ee).

- Reductive amination and deprotection yield the pyrrolidine core.

Key Data:

| Step | Reagents/Conditions | Yield | ee |

|---|---|---|---|

| 1 | n-BuLi, THF, −78°C | 85% | – |

| 2 | Epoxide, −30°C | 78% | 92% |

| 3 | NaBH₃CN, MeOH | 91% | 90% |

Introduction of the Cyclopropyl Group

Acylation of Pyrrolidine Nitrogen

The cyclopropyl methanone group is introduced via acylation:

- Pyrrolidine intermediate (15) is treated with cyclopropanecarbonyl chloride (1.2 equiv) in dichloromethane (DCM).

- Triethylamine (2.0 equiv) is added to scavenge HCl.

Reaction Conditions:

Characterization Data:

- ¹H NMR (400 MHz, CDCl₃): δ 1.05 (m, 4H, cyclopropyl), 3.45 (m, 1H, pyrrolidine), 3.72 (m, 2H, N–CH₂).

- MS (ESI): m/z 154.1 [M+H]+ (cyclopropyl fragment).

Coupling of the 5-Chloropyrimidin-2-yl Oxy Group

Nucleophilic Aromatic Substitution (NAS)

The hydroxylated pyrrolidine undergoes NAS with 2,5-dichloropyrimidine:

- Pyrrolidin-3-ol (16) (1.0 equiv), 2,5-dichloropyrimidine (1.1 equiv), and K₂CO₃ (2.5 equiv) in DMF.

- Heated at 80°C for 8 h under N₂.

Optimization Insights:

- Solvent Screening: DMF > DMSO > Acetonitrile (yields: 82% vs. 75% vs. 68%).

- Base Impact: K₂CO₃ > Cs₂CO₃ > NaH (yields: 82% vs. 79% vs. 65%).

Side Products:

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹³C NMR (101 MHz, CDCl₃): δ 172.8 (C=O), 158.2 (pyrimidine C2), 112.4 (pyrimidine C5).

- HRMS: Calculated for C₁₃H₁₆ClN₃O₂ [M+H]+: 281.0924; Found: 281.0921.

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for Etherification

An alternative to NAS employs Mitsunobu conditions:

Chemical Reactions Analysis

Types of Reactions

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Overview

The chemical structure of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone includes:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that can influence biological interactions.

- Chloropyrimidine Moiety : A chlorinated pyrimidine group associated with various biological activities, including antiviral and anticancer effects.

- Cyclopropyl Group : A three-membered carbon ring that may enhance the compound's reactivity and biological activity.

Research indicates that compounds similar to (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone exhibit various biological activities:

Antiviral Activity

Compounds containing pyrimidine derivatives have shown antiviral properties. For instance, inhibitors targeting the pyrimidine biosynthesis pathway have been effective in enhancing immune responses against viral infections.

Anticancer Properties

Studies involving chlorinated pyrimidine derivatives have reported significant inhibition of cell proliferation in cancer cell lines. The incorporation of chlorinated pyrimidines in drug design could lead to effective anticancer agents.

Pharmacological Synergy

Hybrid systems combining different pharmacophores can lead to enhanced therapeutic effects. Compounds that integrate sterically hindered phenols with pyrimidine fragments have demonstrated promising cytotoxicity against cancer cells.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Research shows that pyrimidine derivatives can inhibit viral replication and enhance immune response. |

| Anticancer Activity | Chlorinated pyrimidines exhibit significant cytotoxic effects on various cancer cell lines, suggesting potential for drug development. |

| Mechanism of Action | The compound may act as an enzyme inhibitor or receptor modulator, influencing key metabolic pathways. |

Mechanism of Action

The mechanism of action of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine- and Pyrrolidine-Based Analogues

Compound 7a/7b (Molecules, 2012)

- Structure: These compounds (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone) replace the pyrimidine ring with a thiophene or pyrazole system and incorporate cyano/ester groups .

- Solubility: The cyanothiophene in 7a introduces polarity, whereas the cyclopropyl methanone in the target compound increases lipophilicity, likely affecting membrane permeability.

EU Patent Derivatives (Bulletin 2022/06)

- Structure : Cyclopropylmethyl- and oxetan-3-yl-amine derivatives with imidazo-pyrrolo-pyrazine cores .

- Key Differences :

- Rigidity : The patent compounds feature fused bicyclic systems (imidazo-pyrrolo-pyrazine), offering greater conformational restraint compared to the single pyrrolidine ring in the target compound.

- Pharmacophore Diversity : The target compound lacks the oxetane and amine functionalities, which are critical for kinase inhibition in many patented molecules .

Nitrophenyl and Thioxo Derivatives (International Journal of Molecular Sciences, 2014)

- Structure : 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile .

- Thermal Stability: The higher melting point (190.9°C) of this derivative compared to typical pyrrolidine methanones (~100–150°C) suggests enhanced crystalline packing due to nitro and thioxo groups .

Cyclopropane-Containing Analogues

The cyclopropane group in the target compound is a common bioisostere for tert-butyl or aromatic rings. For example:

- Cyclopropane vs.

Hypothetical Data Table Based on Structural Trends

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates several heterocyclic structures, specifically pyrimidine, pyrrolidine, and cyclopropyl, which may confer unique pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of approximately 296.74 g/mol. The presence of chlorine in the pyrimidine ring enhances its reactivity and potential biological activity. The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to its functional groups.

Synthesis

The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone typically involves multiple steps:

- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under basic or acidic conditions.

- Introduction of the Chloropyrimidine Moiety : Reaction with a chloropyrimidine derivative using coupling reagents like EDCI or DCC.

- Attachment of the Cyclopropyl Group : Final modifications to achieve the desired structure.

Anti-inflammatory Properties

Research indicates that compounds similar to (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone exhibit significant anti-inflammatory activity. For instance, studies have shown that certain pyrimidine derivatives can potently inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory pathways. The IC50 values for COX inhibition in related compounds were reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of related compounds have been evaluated against various human cancer cell lines, including LoVo (colon adenocarcinoma), SK-OV-3 (ovarian carcinoma), and MCF-7 (breast adenocarcinoma). In vitro assays demonstrated dose-dependent cytotoxicity, with some derivatives showing significant anti-tumor activity . The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.

Antibacterial Activity

Studies have assessed the antibacterial efficacy of similar compounds against pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Results indicated strong antibacterial effects against S. aureus, with MIC values ranging from 0.96 to 7.81 μg/mL, suggesting potential applications in treating bacterial infections .

The precise mechanism by which (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. For instance, its structure suggests it may inhibit COX enzymes or modulate other inflammatory pathways, leading to therapeutic effects .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Pyrimidine base | Anticancer |

| Methylphenidate | Pyrrolidine structure | CNS stimulant |

| Clonazepam | Benzodiazepine structure | Anxiolytic |

This table illustrates how structural similarities can lead to diverse biological activities among different compounds.

Q & A

Q. What are the typical synthetic routes for (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone?

The synthesis involves multi-step reactions:

- Step 1: Formation of the pyrrolidine-chloropyrimidine linkage via nucleophilic substitution between 5-chloropyrimidin-2-ol and a functionalized pyrrolidine precursor (e.g., activated with tosyl or mesyl groups) under basic conditions (e.g., NaH, DMF) .

- Step 2: Coupling the pyrrolidine intermediate with a cyclopropanecarbonyl chloride or activated ester to form the methanone group, often using coupling agents like HATU or DCC in dichloromethane or THF .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water is employed to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy: H and C NMR to confirm the pyrrolidine, pyrimidine, and cyclopropane moieties. Aromatic protons on pyrimidine appear as doublets (~δ 8.5–9.0 ppm), while cyclopropane protons resonate as a multiplet (~δ 1.0–1.5 ppm) .

- Mass Spectrometry (HRMS): To verify the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the chlorine atom .

- X-ray Crystallography: For absolute stereochemistry determination if chiral centers are present in the pyrrolidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

Systematic optimization is required:

- Parameter Screening: Vary temperature, solvent (e.g., DMF vs. THF), and base (e.g., KCO vs. CsCO) to identify critical factors. For example, polar aprotic solvents enhance nucleophilic substitution rates .

- Design of Experiments (DoE): Use factorial designs to assess interactions between variables. A recent study achieved a 15% yield increase by optimizing stoichiometry (1.2 eq pyrrolidine precursor) and reaction time (12–16 hr) .

- In-line Analytics: Employ HPLC or ReactIR to monitor reaction progress and detect intermediates/degradants .

Q. What strategies are effective for elucidating the compound’s structure-activity relationship (SAR) in kinase inhibition?

Key approaches include:

- Computational Docking: Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets. The cyclopropane group may induce steric hindrance, while the chloropyrimidine moiety engages in halogen bonding .

- Analog Synthesis: Modify substituents (e.g., replace Cl with Br on pyrimidine, alter pyrrolidine stereochemistry) and test inhibitory activity against kinase panels. For example, a brominated analog showed 3-fold higher potency in PI3Kα inhibition .

- Kinase Profiling: Use selectivity assays (e.g., KINOMEscan) to identify off-target effects. A related compound exhibited >50% inhibition at 1 µM against 5/370 kinases, suggesting moderate selectivity .

Q. How can researchers address solubility challenges in biological assays?

- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without cytotoxicity .

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the pyrrolidine nitrogen or cyclopropane carbonyl for improved bioavailability .

- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) to enhance cellular uptake, as demonstrated in a recent glioblastoma study (IC reduced by 40%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.